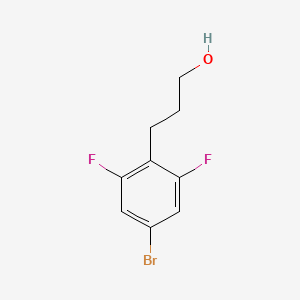

3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

Description

Significance of Fluorinated and Brominated Phenylpropanol Scaffolds in Synthetic Organic Chemistry

Fluorinated and brominated phenylpropanol scaffolds are of considerable importance in the field of synthetic organic chemistry. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has made organofluorine compounds highly sought after in drug discovery. The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the thermal and oxidative stability of molecules.

Similarly, the presence of a bromine atom offers a versatile handle for further synthetic modifications. Brominated aromatic compounds are key precursors in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. The bromine atom can be readily substituted with a wide range of functional groups, allowing for the diversification of the lead compound. Simple phenylpropanoids, in general, are recognized for their biological activities and as important biomolecules for plant growth, as well as being crucial for industries like fragrances, nutraceuticals, and pharmaceuticals.

Historical Context of Aryl-Substituted Propanol (B110389) Synthesis and Reactivity

The synthesis of aryl-substituted propanols has a rich history in organic chemistry. Classic methods often involve the Grignard reaction between a suitable aryl magnesium halide and an epoxide, or the reduction of a corresponding aryl-substituted ketone or aldehyde. More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions to form the carbon-carbon bond between the aromatic ring and the propanol side chain.

The reactivity of aryl-substituted propanols is largely dictated by the hydroxyl group and the nature of the substituents on the aromatic ring. The hydroxyl group can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents. The presence of electron-withdrawing fluorine atoms on the phenyl ring of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol would be expected to deactivate the ring towards electrophilic substitution, while the bromine atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions.

Current Research Landscape and Academic Gaps Pertaining to 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

A thorough review of the current scientific literature reveals a significant academic gap concerning 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol. While there is a wealth of information on related fluorinated and brominated compounds, and on the broader class of aryl-substituted propanols, dedicated studies on the synthesis, characterization, and application of this specific molecule are conspicuously absent. This lack of focused research presents a unique opportunity for investigation. The exploration of its synthetic accessibility, reactivity profile, and potential biological properties could provide valuable insights and open new avenues for research in medicinal and materials chemistry.

Research Objectives and Methodological Framework for Investigating 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

Given the current academic gap, a comprehensive investigation of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol is warranted. The primary research objectives would be:

To develop an efficient and scalable synthetic route to 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol. This would involve exploring various synthetic strategies and optimizing reaction conditions to achieve a high yield and purity of the target compound.

To fully characterize the physicochemical and spectroscopic properties of the synthesized compound. This would include a detailed analysis of its structure and purity using a range of analytical techniques.

To investigate the reactivity of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol in a variety of organic transformations. This would involve exploring the reactivity of both the hydroxyl group and the substituted aromatic ring to understand its potential as a synthetic building block.

To conduct preliminary in vitro screening for potential biological activity. This would involve testing the compound in a panel of biological assays to identify any potential therapeutic applications.

The methodological framework for this research would involve a combination of synthetic organic chemistry, analytical chemistry, and biological screening. The synthesis would be guided by established principles of organic synthesis, with purification of the product achieved through techniques such as column chromatography and recrystallization. Characterization would be performed using a suite of spectroscopic and analytical methods. The reactivity studies would involve systematically subjecting the compound to a range of reaction conditions and analyzing the products. Finally, the biological screening would be conducted in collaboration with biochemists and pharmacologists to assess its potential as a bioactive molecule.

Data Tables

Due to the lack of experimental data in the current literature for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, the following tables provide predicted physicochemical properties and a hypothetical summary of spectroscopic data based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

| Property | Predicted Value |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 249.98048 g/mol |

| Monoisotopic Mass | 249.98048 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

Data predicted using computational models.

Table 2: Hypothetical Spectroscopic Data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the three methylene (B1212753) groups of the propanol chain, and the hydroxyl proton. Coupling patterns would provide information on the connectivity of the atoms. |

| ¹³C NMR | Resonances for each of the nine carbon atoms in the molecule, with the chemical shifts indicating their electronic environment. |

| ¹⁹F NMR | A signal for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic nature of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern. libretexts.orglibretexts.org |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and absorptions in the aromatic region. |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2,6-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUTVIXQLDIRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCCO)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000528-24-4 | |

| Record name | 3-(4-bromo-2,6-difluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Bromo 2,6 Difluorophenyl Propan 1 Ol

Strategic Disconnections and Retrosynthetic Analysis of the 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. For 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, a primary disconnection can be made at the C-C bond between the aromatic ring and the propyl side chain. This leads to a key aryl precursor, a 1-bromo-3,5-difluorobenzene (B42898) derivative, and a three-carbon synthon that can introduce the propan-1-ol functionality.

Another key retrosynthetic strategy involves the functional group interconversion of the alcohol group on the side chain. The propan-1-ol moiety can be derived from a corresponding carboxylic acid or ester, which in turn can be formed through various C-C bond-forming reactions. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with 4-bromo-2,6-difluorobenzaldehyde (B1272164) could furnish an α,β-unsaturated ester, which can then be reduced to the desired saturated alcohol.

Synthesis of Halogenated and Fluorinated Aryl Precursors for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

The successful synthesis of the target molecule heavily relies on the efficient preparation of key halogenated and fluorinated aryl precursors. These building blocks must possess the correct substitution pattern to ensure the final product's structural integrity.

4-Bromo-2,6-difluoroaniline is a valuable precursor that can be utilized in various synthetic pathways. Its preparation is typically achieved through the bromination of 2,6-difluoroaniline (B139000).

A common procedure involves dissolving 2,6-difluoroaniline in a suitable solvent, such as glacial acetic acid, and then adding bromine dropwise while maintaining a controlled temperature, usually below 25°C. prepchem.com The reaction mixture is stirred for a period to ensure complete bromination. Following the reaction, the product is worked up by adding sodium thiosulfate (B1220275) to quench excess bromine, followed by the addition of sodium acetate (B1210297) and water. prepchem.com The crude product can then be purified by filtration and subsequent recrystallization or steam distillation to yield pure 4-bromo-2,6-difluoroaniline. prepchem.com One reported synthesis using this method yielded 92% of the desired product. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 4-Bromo-2,6-difluoroaniline

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| 2,6-difluoroaniline | Bromine | Acetic Acid | < 25°C | 92% | chemicalbook.comchemicalbook.com |

This aniline (B41778) derivative can be further transformed into other key intermediates through diazotization reactions, allowing for the introduction of a variety of functional groups at the amino position. chemicalbook.com

4-Bromo-2,6-difluorobenzaldehyde serves as a crucial intermediate for introducing the propan-1-ol side chain via reactions like the Wittig or Grignard reactions. chemimpex.com A common method for its synthesis involves the formylation of 1-bromo-3,5-difluorobenzene. chemicalbook.com

This transformation can be achieved by treating 1-bromo-3,5-difluorobenzene with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -70°C). chemicalbook.com This step generates a lithiated intermediate. Subsequent addition of a formylating agent, such as N,N-dimethylformamide (DMF) or N-formylpiperidine, introduces the aldehyde functionality. chemicalbook.com The reaction is then quenched, and the product is extracted and purified. A reported yield for this reaction is 78%. chemicalbook.com

Table 2: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 1-Bromo-3,5-difluorobenzene | 1. LDA 2. DMF | THF | -70°C to 0-5°C | 78% | chemicalbook.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. drexel.eduunblog.fr In the context of fluorinated aromatics, the fluorine atoms can act as directing groups, facilitating metalation at the adjacent ortho positions. researchgate.netacs.org

The presence of multiple fluorine atoms on a benzene (B151609) ring significantly influences the acidity of the aromatic C-H bonds, making them more susceptible to deprotonation by strong bases. acs.org Fluorine atoms are known to direct metalation to the ortho position. researchgate.net This regioselectivity is a key advantage in the synthesis of polysubstituted aromatic compounds. The C-H bonds ortho to fluorine substituents are more reactive with metal centers compared to the meta and para positions. acs.org This allows for direct C-H functionalization without the need for pre-activated starting materials. acs.org

Halogen-lithium exchange is a rapid and efficient method for generating aryllithium species from aryl halides. wikipedia.org This reaction is particularly useful for brominated fluorobenzenes, as the bromine atom can be selectively exchanged for a lithium atom using an organolithium reagent like n-butyllithium or tert-butyllithium. researchgate.netharvard.edu The rate of exchange typically follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org

This method offers a regioselective way to introduce a nucleophilic carbon center on the aromatic ring, which can then be reacted with various electrophiles to install the desired side chain. ias.ac.in The presence of fluorine atoms can influence the rate and regioselectivity of the halogen-lithium exchange, often activating the adjacent bromine atom. researchgate.net This reaction is typically performed at low temperatures to prevent side reactions. nih.gov

Directed Ortho-Metallation and Lithiation Strategies for Fluorinated Aromatics

Trapping of Organometallic Intermediates in the Synthesis Pathway

The synthesis of precursors to 3-(4-bromo-2,6-difluorophenyl)propan-1-ol can effectively utilize the trapping of highly reactive organometallic intermediates. This strategy involves the formation of an organolithium or Grignard reagent from a suitable aryl halide, which is then quenched with an appropriate electrophile to introduce a new functional group. A key starting material for this approach is 1-bromo-3,5-difluorobenzene.

A well-documented example of this methodology is the synthesis of 4-bromo-2,6-difluorobenzaldehyde, a critical precursor for the target molecule. chemicalbook.com In this transformation, 1-bromo-3,5-difluorobenzene is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -70°C) in an anhydrous solvent like tetrahydrofuran (THF). This step generates a directed ortho-lithiation, forming a transient organolithium species where a lithium atom replaces a hydrogen atom ortho to one of the fluorine substituents. This highly nucleophilic intermediate is not isolated but is immediately "trapped" by introducing an electrophile.

For the synthesis of the aldehyde, N,N-dimethylformamide (DMF) or N-formylpiperidine serves as the electrophile. chemicalbook.com The organolithium intermediate attacks the carbonyl carbon of the formylating agent. A subsequent acidic workup hydrolyzes the resulting adduct to yield 4-bromo-2,6-difluorobenzaldehyde. chemicalbook.com The chemoselectivity of this reaction is notable, as the bromine atom remains intact while the C-H bond is selectively activated for metallation and subsequent functionalization. walisongo.ac.id This process highlights the power of using organometallic intermediates to precisely install functional groups on a polysubstituted aromatic ring.

| Step | Reactants | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Lithiation | 1-Bromo-3,5-difluorobenzene | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -70°C | 2-Bromo-1,5-difluoro-6-lithiobenzene | In situ | chemicalbook.com |

| Formylation | In situ organolithium | N-Formylpiperidine or DMF | Tetrahydrofuran (THF) | -70°C to 0°C | 4-Bromo-2,6-difluorobenzaldehyde | 78% | chemicalbook.com |

Elaboration of the Propan-1-ol Side Chain in 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

Once a key intermediate such as 4-bromo-2,6-difluorobenzaldehyde is obtained, the focus shifts to constructing the propan-1-ol side chain. This can be achieved through various carbon-carbon bond-forming reactions followed by functional group manipulations.

Carbon-Carbon Bond Forming Reactions to Establish the Propanol (B110389) Moiety

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. organic-chemistry.org For the synthesis of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol from the corresponding benzaldehyde, olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction are particularly suitable for extending the carbon chain.

The HWE reaction, for instance, involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion. To build the required three-carbon chain, 4-bromo-2,6-difluorobenzaldehyde can be reacted with a phosphonate ester such as triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride, NaH). This reaction typically forms an α,β-unsaturated ester, specifically ethyl 3-(4-bromo-2,6-difluorophenyl)acrylate. This olefination establishes the complete carbon framework of the side chain in a single, efficient step.

| Reaction Type | Aryl Substrate | Reagent | Base | Typical Product |

| Horner-Wadsworth-Emmons | 4-Bromo-2,6-difluorobenzaldehyde | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Ethyl 3-(4-bromo-2,6-difluorophenyl)acrylate |

Reductive Methodologies for Alcohol Functionalization

With the carbon skeleton established as an α,β-unsaturated ester, the next phase involves reductive processes to achieve the desired primary alcohol functionality. This requires the reduction of two distinct functional groups: the carbon-carbon double bond and the ester carbonyl group.

These reductions can be performed in a stepwise or concurrent manner. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the ester and the conjugated alkene, potentially affording the target 3-(4-bromo-2,6-difluorophenyl)propan-1-ol in a single step. However, controlling selectivity can be challenging.

A more controlled, two-step approach is often preferred. First, the carbon-carbon double bond of the α,β-unsaturated ester is selectively reduced through catalytic hydrogenation. This is commonly achieved using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This step yields the saturated ester, ethyl 3-(4-bromo-2,6-difluorophenyl)propanoate. Subsequently, the resulting saturated ester is reduced to the primary alcohol. This second reduction is selectively accomplished using reagents such as LiAlH₄ in an ethereal solvent or diisobutylaluminium hydride (DIBAL-H).

| Reduction Step | Substrate | Reagent(s) | Function | Product |

| C=C Reduction | Ethyl 3-(4-bromo-2,6-difluorophenyl)acrylate | H₂, Pd/C | Reduces alkene | Ethyl 3-(4-bromo-2,6-difluorophenyl)propanoate |

| C=O Reduction | Ethyl 3-(4-bromo-2,6-difluorophenyl)propanoate | Lithium aluminum hydride (LiAlH₄) | Reduces ester | 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol |

Multi-Step Conversions for Propanol Chain Assembly

The assembly of the propanol side chain is best viewed as a cohesive multi-step sequence, where each reaction logically follows the last to build complexity and install the correct functionality. libretexts.org A plausible and efficient pathway starting from 4-bromo-2,6-difluorobenzaldehyde is summarized below.

Synthetic Sequence from 4-Bromo-2,6-difluorobenzaldehyde:

Step 1: Horner-Wadsworth-Emmons Reaction. The aldehyde is reacted with triethyl phosphonoacetate and a base like sodium hydride to form ethyl 3-(4-bromo-2,6-difluorophenyl)acrylate. This step establishes the C3 side chain.

Step 2: Catalytic Hydrogenation. The resulting unsaturated ester undergoes catalytic hydrogenation (H₂/Pd/C) to saturate the carbon-carbon double bond, yielding ethyl 3-(4-bromo-2,6-difluorophenyl)propanoate.

Step 3: Ester Reduction. The saturated ester is finally reduced to the target primary alcohol, 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, using a potent reducing agent like LiAlH₄.

This sequence represents a reliable and modular approach, allowing for purification of intermediates and ensuring high fidelity in the final product. scribd.com

Catalytic Approaches in the Formation of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol and Related Compounds

Transition metal catalysis offers powerful and direct methods for forming carbon-carbon bonds, often providing more atom-economical routes compared to classical multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming aryl-alkyl bonds. chemistry.coach The Mizoroki-Heck reaction, in particular, provides a direct pathway to link an aryl halide with an alkene. wikipedia.orgmdpi.com This reaction could theoretically be employed to synthesize the target molecule by coupling 1-bromo-3,5-difluorobenzene directly with allyl alcohol.

In a typical Heck reaction, the aryl bromide undergoes oxidative addition to a Palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates with the alkene (allyl alcohol). Migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination, generates the coupled product and regenerates the Pd(0) catalyst. libretexts.org The reaction requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen bromide formed during the catalytic cycle.

While this approach is highly convergent, challenges such as regioselectivity (controlling which carbon of the allyl group bonds to the aryl ring) and potential isomerization of the product must be carefully managed through the selection of appropriate ligands and reaction conditions. organic-chemistry.org

| Reaction Component | Example | Function | Reference |

| Aryl Halide | 1-Bromo-3,5-difluorobenzene | Aryl source | wikipedia.org |

| Alkene | Allyl alcohol | Alkyl source | nih.gov |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Forms active Pd(0) species | chemistry.coach |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes catalyst, influences selectivity | libretexts.org |

| Base | Triethylamine (Et₃N) | Neutralizes HBr byproduct | wikipedia.org |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reactants | nih.gov |

Suzuki-Miyaura Coupling in the Context of Bromodifluorophenyl Substrates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing derivatives of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, this reaction is typically employed to modify the aryl bromide moiety. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the C-Br bond, often making it more susceptible to oxidative addition to the palladium catalyst, which is the first step in the catalytic cycle.

Research on substrates similar to the bromodifluorophenyl core demonstrates that palladium-based catalysts are highly effective. The choice of ligand is critical to stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to enhance reaction rates and yields. Nickel-based catalysts have also emerged as a cost-effective and reactive alternative, particularly for challenging substrates. The selection of the base and solvent system is also crucial for an efficient reaction, with common choices including potassium carbonate or phosphate (B84403) in solvent mixtures like dioxane/water or 2-methyltetrahydrofuran.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents a summary of typical reaction conditions and is for illustrative purposes.

| Parameter | Typical Conditions | Role in Reaction |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, NiCl₂(dppp) | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, XPhos, PPh₃, PPh₂Me | Stabilizes the metal center and modulates reactivity |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid/ester partner |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Solubilizes reactants and influences reaction rate |

| Temperature | 70 - 110 °C | Provides energy to overcome activation barriers |

Other Transition Metal Catalyzed C-C and C-X Bond Formations

Beyond the Suzuki-Miyaura coupling, the 4-bromo-2,6-difluorophenyl scaffold is amenable to a variety of other transition-metal-catalyzed transformations. These reactions expand the synthetic utility of the core structure, allowing for the introduction of diverse functional groups.

Heck Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with an alkene, typically catalyzed by palladium. This would enable the extension of the carbon chain at the 4-position of the phenyl ring.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between the aryl bromide and a terminal alkyne, this method is highly effective for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the aryl bromide and an amine. It is a powerful tool for synthesizing aniline derivatives.

Negishi Coupling: Utilizing an organozinc reagent, this palladium- or nickel-catalyzed reaction is known for its high functional group tolerance and is another effective method for C-C bond formation.

These methodologies collectively provide a robust toolkit for the derivatization of the 3-(4-bromo-2,6-difluorophenyl)propan-1-ol structure, enabling the synthesis of a wide range of analogues for further research.

Optimization of Reaction Conditions and Process Development for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a larger, more efficient process requires systematic optimization of reaction conditions. The goal is to maximize yield, purity, and throughput while minimizing cost, waste, and reaction time. For the synthesis of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, key parameters would be screened to identify the optimal conditions.

A Design of Experiments (DoE) approach can be used to efficiently explore the effects of multiple variables simultaneously. These variables often include:

Catalyst and Ligand: Screening different metals (e.g., Pd, Ni, Cu) and ligands to find the most active and selective combination. Catalyst loading is also minimized to reduce cost without sacrificing efficiency.

Solvent: The choice of solvent can dramatically affect solubility, reaction rate, and product isolation. Green solvents are increasingly preferred to improve the environmental profile of the process.

Base: The strength and type of base can be critical, especially in cross-coupling reactions.

Temperature and Concentration: These parameters are adjusted to find a balance between reaction rate and the formation of impurities.

Reaction Time: The reaction is monitored to determine the point at which the starting material is consumed and product formation is maximized, avoiding decomposition or side reactions from prolonged heating.

Table 3: Illustrative Optimization Matrix for a Synthetic Step This table shows a hypothetical example of how reaction parameters can be varied to optimize yield and purity.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2.0 | Toluene | 100 | 12 | 75 | 92 |

| 2 | 1.0 | Toluene | 100 | 12 | 68 | 91 |

| 3 | 2.0 | Dioxane | 100 | 12 | 82 | 95 |

| 4 | 2.0 | Dioxane | 80 | 12 | 78 | 97 |

| 5 | 2.0 | Dioxane | 80 | 6 | 85 | 98 |

| 6 | 1.0 | Dioxane | 80 | 6 | 83 | 98 |

This systematic approach ensures the development of a robust, scalable, and economically viable process for the synthesis of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol.

Chemical Reactivity and Transformations of 3 4 Bromo 2,6 Difluorophenyl Propan 1 Ol

Reactivity of the Aryl Bromide Moiety in 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

The aryl bromide portion of the molecule is a focal point for a variety of synthetic transformations. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the carbon-bromine bond, making it susceptible to several classes of reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, although it generally requires strong activation by electron-withdrawing groups positioned ortho and/or para to the leaving group. In this molecule, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which can facilitate the attack of potent nucleophiles on the carbon atom bearing the bromine. However, the fluorine atoms are ortho and meta to the bromine, which may not provide the optimal electronic arrangement for resonance stabilization of the Meisenheimer intermediate that is characteristic of the SNAr mechanism.

Strong nucleophiles, such as alkoxides, thiolates, or amines, under forcing conditions (high temperatures and pressures), could potentially displace the bromide. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | General Conditions |

|---|---|---|

| Sodium methoxide | 3-(2,6-Difluoro-4-methoxyphenyl)propan-1-ol | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium thiophenoxide | 3-(2,6-Difluoro-4-(phenylthio)phenyl)propan-1-ol | High temperature, polar aprotic solvent |

Derivatization via Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The aryl bromide can be converted into organometallic reagents, such as Grignard or organolithium species. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center. The formation of the Grignard reagent, 3-(4-magnesiobromo-2,6-difluorophenyl)propan-1-ol, would require careful control of reaction conditions to avoid quenching by the acidic proton of the alcohol. Protection of the alcohol group, for example as a silyl (B83357) ether, is often a necessary preliminary step.

Once formed, these organometallic intermediates can react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide would produce the corresponding benzoic acid derivative, and reaction with nitriles followed by hydrolysis would give ketones.

Palladium-Catalyzed Functionalization Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The most versatile and widely employed transformations of aryl bromides involve palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The Heck reaction would involve the coupling of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This would lead to the formation of a new carbon-carbon bond at the 4-position of the phenyl ring, resulting in a styrenic derivative.

The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of aryl-alkyne structures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. nih.gov This reaction is highly versatile and allows for the synthesis of a wide range of substituted anilines.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Potential Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 3-(2,6-Difluoro-4-styrylphenyl)propan-1-ol |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 3-(2,6-Difluoro-4-(phenylethynyl)phenyl)propan-1-ol |

Reactions Involving the Primary Alcohol Functional Group of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

The primary alcohol group at the end of the propyl chain is amenable to a variety of classical transformations.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage, yielding 3-(4-bromo-2,6-difluorophenyl)propanal.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to the carboxylic acid, 3-(4-bromo-2,6-difluorophenyl)propanoic acid. Careful control of the reaction conditions is often necessary to achieve high yields and avoid side reactions.

Table 3: Oxidation Reactions of the Primary Alcohol

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| PCC | 3-(4-Bromo-2,6-difluorophenyl)propanal | CH₂Cl₂, room temperature |

| DMP | 3-(4-Bromo-2,6-difluorophenyl)propanal | CH₂Cl₂, room temperature |

| KMnO₄ | 3-(4-Bromo-2,6-difluorophenyl)propanoic acid | Basic solution, heat |

Esterification and Etherification Reactions

The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (e.g., sulfuric acid in Fischer esterification) or a base (e.g., pyridine (B92270) when using acid chlorides). For example, reaction with acetic anhydride (B1165640) in the presence of a base would yield 3-(4-bromo-2,6-difluorophenyl)propyl acetate (B1210297).

Etherification can be achieved through various methods, with the Williamson ether synthesis being a common approach. wikipedia.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-bromo-3-(3-methoxypropyl)-2,5-difluorobenzene.

Dehydration and Olefin Formation Reactions

The primary alcohol functional group in 3-(4-bromo-2,6-difluorophenyl)propan-1-ol can undergo dehydration to form an olefin. This acid-catalyzed elimination reaction typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation of an adjacent carbon atom yields the corresponding alkene.

Based on the reactivity of analogous 3-phenyl-1-propanols, the dehydration of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol is expected to yield primarily 1-bromo-3-(prop-1-en-1-yl)-2,5-difluorobenzene. The reaction is typically carried out by heating the alcohol in the presence of a dehydrating agent such as potassium hydrogen sulfate (B86663) (KHSO4) or anhydrous copper(II) sulfate. mdma.ch Alternative methods for dehydrating primary alcohols include heating with strong acids like sulfuric or phosphoric acid, though these conditions can sometimes lead to side reactions. sciencemadness.org

The general reaction scheme for the dehydration is as follows:

Reaction Scheme: Dehydration of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol

3-(4-Bromo-2,6-difluorophenyl)propan-1-ol --- [Acid Catalyst, Heat] ---> 1-Bromo-3-(prop-1-en-1-yl)-2,5-difluorobenzene + H₂O

A summary of typical conditions for the dehydration of similar primary alcohols is presented in the table below.

| Dehydrating Agent | Temperature | Product(s) | Yield (%) |

| KHSO₄ | >170°C | Allylbenzene | - |

| Anhydrous CuSO₄ | - | Phenylpropenes | 69-70 |

| Alumina (Al₂O₃) | High Temp | Propenylbenzene | - |

| Vermiculite/H₂SO₄ | 150°C | Propenylbenzene | 85 |

This data is based on the dehydration of analogous, non-fluorinated phenylpropanols and serves as a predictive model for the reactivity of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol. mdma.chsciencemadness.org

Reactivity of the Fluorine Substituents on the Aromatic Ring of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

The fluorine atoms on the aromatic ring of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol are generally unreactive towards nucleophilic aromatic substitution (SNA r) under standard conditions. Aromatic C-F bonds are strong, and the benzene (B151609) ring is not sufficiently activated towards nucleophilic attack without the presence of strong electron-withdrawing groups in the ortho or para positions relative to the fluorine atoms.

However, recent advancements in catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes. Organic photoredox catalysis, for instance, can facilitate the defluorination of electron-neutral and even electron-rich fluoroarenes. nih.gov This method involves the generation of a cation radical from the fluoroarene, which significantly accelerates nucleophilic attack. A variety of nucleophiles, including azoles, amines, and carboxylic acids, have been shown to displace fluoride (B91410) under these mild, light-mediated conditions. nih.gov

While specific studies on 3-(4-bromo-2,6-difluorophenyl)propan-1-ol are not available, it is plausible that its fluorine substituents could be displaced by strong nucleophiles under photoredox-catalyzed conditions. The reaction would likely proceed as follows:

Hypothetical Reaction Scheme: Photoredox-Catalyzed Nucleophilic Substitution

3-(4-Bromo-2,6-difluorophenyl)propan-1-ol + Nu-H --- [Photoredox Catalyst, Light] ---> 3-(4-Bromo-2-fluoro-6-nucleophenyl)propan-1-ol + HF

The table below summarizes the scope of nucleophiles used in the photoredox-catalyzed defluorination of electron-neutral fluoroarenes.

| Nucleophile Class | Example Nucleophile | Product Type |

| Azoles | Fomepizole | Aryl-azole |

| Amines | Various | Aryl-amine |

| Carboxylic Acids | Tethered | Intramolecular cyclized product |

This data is based on the reactivity of various unactivated fluoroarenes and suggests potential transformations for the title compound under specific catalytic conditions. nih.gov

Investigations into Ring-Opening Reactions and Cyclization Pathways for Analogues

The structural framework of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, specifically the presence of a hydroxyl group on a propyl chain attached to a phenyl ring, allows for the possibility of intramolecular cyclization to form heterocyclic structures. A particularly relevant transformation for analogues of this compound is the synthesis of chromanes.

The synthesis of chromanes can be achieved through the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. chemrxiv.orgchemrxiv.org This reaction proceeds under mild conditions and involves the formation of a benzylic carbocation, which then undergoes an intramolecular cyclization with a tethered alkene or in the presence of an external alkene.

For an analogue of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol where one of the fluorine atoms is replaced by a hydroxyl group ortho to the propanol (B110389) side chain, an intramolecular cyclization could be envisioned. This acid-catalyzed reaction would lead to the formation of a substituted chromane (B1220400).

Hypothetical Reaction Scheme: Intramolecular Cyclization to a Chromane Derivative

3-(2-Hydroxy-4-bromo-6-fluorophenyl)propan-1-ol --- [Acid Catalyst] ---> 6-Bromo-8-fluoro-chromane + H₂O

The table below outlines the key features of triflimide-catalyzed chromane synthesis from analogous precursors.

| Catalyst | Solvent | Temperature | Key Transformation |

| Triflimide (5 mol%) | Dichloromethane | Room Temperature | Annulation of o-hydroxy benzylic alcohols and alkenes |

This data is derived from studies on the synthesis of various chromane derivatives and illustrates a potential cyclization pathway for a hydroxylated analogue of the title compound. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic Characterization of 3 4 Bromo 2,6 Difluorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, distinct signals are anticipated for the aromatic protons, the aliphatic propanol (B110389) chain protons, and the hydroxyl proton.

The three methylene (B1212753) groups of the propanol chain are chemically distinct, leading to three separate signals. Based on data from the analogous compound 3-phenyl-1-propanol, the protons on the carbon adjacent to the hydroxyl group (H-1') are expected to appear as a triplet around 3.6 ppm. chemicalbook.comnih.gov The protons on the carbon adjacent to the aromatic ring (H-3') would also be a triplet, shifted downfield by the ring's influence to approximately 2.8 ppm. The central methylene protons (H-2') would experience coupling to both adjacent CH₂ groups, resulting in a more complex multiplet (a triplet of triplets) around 1.9 ppm. chemicalbook.com

The aromatic region is simplified by the molecule's symmetry. The two protons at the C-3 and C-5 positions are chemically equivalent. They are expected to produce a single signal that is split into a triplet by coupling to the two adjacent fluorine atoms. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

| Predicted ¹H NMR Data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1' (-CH₂OH) | ~ 3.6 | Triplet (t) | 2H |

| H-2' (-CH₂-) | ~ 1.9 | Multiplet (m) | 2H |

| H-3' (Ar-CH₂-) | ~ 2.8 | Triplet (t) | 2H |

| H-3, H-5 (Ar-H) | ~ 7.2 | Triplet (t) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy: Carbon Skeleton Assignment

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to symmetry, seven distinct carbon signals are expected: three for the aliphatic chain and four for the aromatic ring.

The carbons of the propanol chain (C-1', C-2', C-3') are expected in the typical aliphatic region. The carbon bearing the hydroxyl group (C-1') would be the most deshielded of the three, appearing around 60-65 ppm.

In the aromatic region, the carbon atoms attached to the highly electronegative fluorine atoms (C-2, C-6) will be significantly shifted downfield and will appear as a doublet due to one-bond C-F coupling. The carbon attached to the bromine atom (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." Based on spectral data for 1-bromo-3,5-difluorobenzene (B42898), the C-Br signal is expected around 95 ppm, while the C-F signals would be near 165 ppm. chemicalbook.com The protonated aromatic carbons (C-3, C-5) would show a signal around 115 ppm, and the carbon attached to the propyl chain (C-1) would appear near 120-125 ppm. chemicalbook.com

| Predicted ¹³C NMR Data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (-CH₂OH) | ~ 62 |

| C-2' (-CH₂-) | ~ 34 |

| C-3' (Ar-CH₂-) | ~ 30 |

| C-4 (C-Br) | ~ 95 |

| C-3, C-5 (C-H) | ~ 115 |

| C-1 (C-C₃H₇O) | ~ 123 |

| C-2, C-6 (C-F) | ~ 165 |

¹⁹F NMR Spectroscopy: Fluorine Environment and Spin-Spin Interactions

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Given the molecular symmetry of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, the two fluorine atoms are chemically equivalent and are therefore expected to produce a single resonance in the ¹⁹F NMR spectrum. wikipedia.org

The chemical shift for fluorine atoms on an aromatic ring is influenced by the other substituents. nih.govalfa-chemistry.com For this compound, the signal is expected to appear in the typical range for fluoroaromatic compounds. The multiplicity of this signal will be a triplet, arising from the spin-spin coupling with the two neighboring aromatic protons (H-3 and H-5). wikipedia.org

| Predicted ¹⁹F NMR Data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol | ||

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2, F-6 | ~ -105 to -115 | Triplet (t) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling network. Expected correlations include those between the adjacent methylene groups of the propanol chain (H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the signals for H-1', H-2', and H-3' to C-1', C-2', and C-3', respectively, and the aromatic H-3/H-5 signal to the C-3/C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different parts of the molecule. Key expected correlations would include the H-3' protons to the aromatic carbons C-1 and C-2/C-6, and the aromatic protons (H-3/H-5) to carbons C-1, C-2/C-6, and C-4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol would display characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be a strong, broad absorption band for the O-H stretching vibration of the alcohol group, typically appearing in the 3200-3600 cm⁻¹ region. libretexts.orgorgchemboulder.com The aliphatic C-H stretching of the propanol chain would produce strong, sharp peaks in the 2850-3000 cm⁻¹ range. libretexts.orgvscht.cz Aromatic C-H stretching is expected to cause weaker absorptions just above 3000 cm⁻¹. orgchemboulder.com

The aromatic ring itself would give rise to C-C stretching vibrations in the 1400-1600 cm⁻¹ region. orgchemboulder.com The spectrum would also feature strong stretching absorptions for the C-O bond of the primary alcohol (around 1050 cm⁻¹) and the C-F bonds (typically 1100-1300 cm⁻¹). A C-Br stretching absorption would be expected at a lower wavenumber, generally in the 515-690 cm⁻¹ range. orgchemboulder.com

| Predicted FT-IR Data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol | ||

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | 3600 - 3200 (Broad, Strong) |

| C-H Stretch | Aromatic | 3100 - 3000 (Weak) |

| C-H Stretch | Aliphatic (CH₂) | 3000 - 2850 (Strong) |

| C-C Stretch | Aromatic Ring | 1600 - 1400 (Medium) |

| C-F Stretch | Aryl Fluoride (B91410) | 1300 - 1100 (Strong) |

| C-O Stretch | Primary Alcohol | 1075 - 1000 (Strong) |

| C-Br Stretch | Aryl Bromide | 690 - 515 (Medium) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

No experimental FT-Raman spectra for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol are available in the searched literature. A detailed analysis of its molecular vibrational modes (e.g., C-H, O-H, C-F, C-Br stretches and bends, and aromatic ring vibrations) cannot be performed.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

While predicted mass data exists, no experimental mass spectra or fragmentation studies for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol have been published. This prevents an accurate determination of its mass and a detailed analysis of its fragmentation pathways upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

No experimental UV-Vis absorption spectra for this compound are available in the literature. Consequently, an analysis of its electronic transitions (e.g., π → π* and n → π*) and the effects of its substituents on the chromophore is not possible.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts:This analysis is contingent on having single-crystal X-ray diffraction data. As this is unavailable, a Hirshfeld surface analysis to visualize and quantify intermolecular contacts cannot be generated.

Should peer-reviewed experimental data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol become publicly available in the future, a detailed article adhering to the requested structure could be composed.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, SFC)

The assessment of enantiomeric and diastereomeric purity is a critical aspect of the characterization of chiral molecules. In the context of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, which contains a stereocenter, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable for separating and quantifying its enantiomers.

Chiral chromatography operates on the principle of differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). gcms.cz These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different energies, leading to different retention times and, consequently, their separation. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely utilized technique for the enantioselective separation of a broad range of compounds. For a compound like 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability and high success rates in resolving enantiomers. chromatographyonline.comresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The development of a chiral HPLC method would involve screening various polysaccharide-based columns with different mobile phases. A typical approach would be to start with normal-phase chromatography, using eluents such as a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. The concentration of the alcohol modifier is a critical parameter that is optimized to achieve the best balance between resolution and analysis time.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Under such hypothetical conditions, one would expect to see two distinct peaks in the chromatogram, corresponding to the two enantiomers of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol. The relative area of these peaks can be used to determine the enantiomeric excess (e.e.) of the sample.

Expected Chromatographic Data (Hypothetical):

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 50.1 |

| (S)-enantiomer | 15.2 | 49.9 |

| Resolution (Rs) | > 2.0 |

A resolution value (Rs) greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). shimadzu.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC, making it a "greener" analytical technique. chromatographyonline.com

For the enantiomeric purity assessment of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, SFC would offer advantages in terms of speed and efficiency. The same types of polysaccharide-based chiral stationary phases used in HPLC are also highly effective in SFC.

Illustrative Chiral SFC Method Parameters:

| Parameter | Condition |

| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

The resulting chromatogram would ideally show a rapid and well-resolved separation of the two enantiomers.

Expected SFC Chromatographic Data (Hypothetical):

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 3.8 | 49.8 |

| (S)-enantiomer | 4.5 | 50.2 |

| Resolution (Rs) | > 2.5 |

The choice between Chiral HPLC and SFC would depend on the specific requirements of the analysis, including the desired speed, resolution, and environmental considerations. Both techniques, when properly developed and validated, can provide accurate and reliable determination of the enantiomeric purity of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol.

Absence of Published Computational Studies on 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

A thorough review of scientific databases and scholarly articles reveals a lack of specific computational chemistry research focused on the compound 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol. Consequently, the detailed theoretical analysis requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this specific molecule, cannot be provided as it does not appear to be available in published literature.

While computational chemistry is a powerful tool for investigating molecular structure and reactivity, research is conducted on specific molecules of interest to the scientific community. To date, 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol has not been the subject of dedicated theoretical studies that would provide the data necessary to populate the requested article structure.

Generating an analysis without specific research would require performing novel calculations, which is beyond the scope of this response. Any attempt to extrapolate data from structurally similar but distinct molecules would be scientifically unsound and would not pertain solely to 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol as strictly instructed.

For a detailed computational analysis of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol to be presented, it would first need to be the subject of a dedicated study by computational chemists. Such research would involve:

Computational Chemistry and Theoretical Studies of 3 4 Bromo 2,6 Difluorophenyl Propan 1 Ol

Molecular Electrostatic Potential (MEP) Mapping:Generating a map of the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with other chemical species.

Without published results from these specific types of calculations for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, a fact-based and scientifically accurate article adhering to the requested outline cannot be constructed.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational quantum chemistry provides powerful tools to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the underlying electronic and structural properties of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational methods, primarily based on Density Functional Theory (DFT), can calculate the vibrational frequencies and their corresponding intensities.

A typical computational approach involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. This results in a set of vibrational modes and their frequencies.

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

For 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, theoretical calculations would predict characteristic vibrational modes. For instance, the O-H stretch of the alcohol group would appear at a high frequency, while C-H, C-F, C-Br, and C-C bond vibrations would occur at lower, characteristic frequencies. Comparing the predicted spectrum with an experimental one allows for a detailed assignment of each vibrational band to a specific molecular motion.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3700 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-F (Aromatic) | Stretching | 1100-1350 |

| C-Br (Aromatic) | Stretching | 500-650 |

Note: This table is illustrative and does not represent published data for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states.

The TD-DFT calculation provides information on:

Excitation Energies: The energy required to promote an electron to a higher energy molecular orbital, which corresponds to the wavelength of maximum absorption (λmax).

Oscillator Strengths: The intensity of the absorption band.

Molecular Orbitals Involved: Identification of the specific molecular orbitals participating in the transition (e.g., HOMO to LUMO).

For 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, TD-DFT calculations would predict the UV-Vis absorption bands arising from π → π* transitions within the aromatic ring. The results would help in understanding how the bromo and fluoro substituents influence the electronic structure and the absorption properties of the molecule.

Table 2: Example of TD-DFT Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.08 |

| S₀ → S₂ | 5.25 | 236 | 0.15 |

Note: This table is illustrative and does not represent published data for this specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for these predictions.

The predicted chemical shifts for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol would be compared to experimental values to confirm the molecular structure. Discrepancies between predicted and experimental shifts can provide insights into conformational dynamics or solvent effects. The ¹⁹F NMR chemical shifts would be particularly sensitive to the electronic environment around the fluorine atoms on the phenyl ring.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| H (on -OH) | 2.1 | 2.3 |

| C (attached to -OH) | 60.5 | 61.2 |

| F (C2, C6) | -110.2 | -112.5 |

Note: This table is illustrative and does not represent published data for this specific compound.

Reactivity Descriptors and Conceptual DFT Studies for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

Conceptual DFT provides a framework to quantify chemical reactivity using various descriptors derived from the molecule's electronic structure. These descriptors help in predicting the reactivity and selectivity of the molecule in chemical reactions.

Ionization Energy (I): The energy required to remove an electron, often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO). A lower ionization energy indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher electron affinity suggests a greater tendency to accept electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. Harder molecules are generally less reactive.

Table 4: Illustrative Global Reactivity Descriptors (in eV)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -6.8 |

| LUMO Energy | E(LUMO) | -0.5 |

| Ionization Energy | I | 6.8 |

| Electron Affinity | A | 0.5 |

| Chemical Hardness | η | 3.15 |

Note: This table is illustrative and does not represent published data for this specific compound.

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule.

Fukui Functions: These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. They are used to predict sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

Nucleophilicity and Electrophilicity Indices: These indices provide a quantitative measure of a molecule's ability to act as a nucleophile or an electrophile.

For 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, these calculations would likely identify the oxygen atom of the hydroxyl group as a primary site for electrophilic attack (a nucleophilic center) and the carbon atoms attached to the electronegative fluorine and bromine atoms as potential sites for nucleophilic attack (electrophilic centers).

Thermochemical and Thermodynamic Property Calculations

Following an extensive search of scientific literature and computational chemistry databases, no specific studies detailing the experimental or calculated thermochemical and thermodynamic properties of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol were found. The following sections outline the types of calculations that would be performed in a typical computational study; however, no specific data for this compound is currently available in the public domain.

Analysis of Tautomeric Stability and Equilibrium Constants

For molecules that can exist in different tautomeric forms, computational chemistry can be used to determine their relative stabilities. This involves calculating the Gibbs free energies of each tautomer. The equilibrium constant (Keq) for the tautomeric interconversion can then be calculated from the difference in their Gibbs free energies.

For 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol, significant tautomerism is not expected as it lacks the typical functional groups (like keto-enol systems) that readily undergo such transformations. Therefore, an analysis of tautomeric stability is not considered relevant for this specific compound.

Non-Linear Optical (NLO) Property Assessment and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods are widely used to predict the NLO properties of new molecules. The key parameter in these studies is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The calculation of hyperpolarizability is typically performed using quantum chemical methods, such as DFT or time-dependent DFT (TD-DFT), often with specialized basis sets to accurately describe the electron distribution in the presence of an electric field. These calculations would provide insights into the potential of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol as an NLO material. However, no published studies containing these calculations for the specified compound could be located.

A hypothetical data table for NLO properties is provided below for illustrative purposes.

Interactive Data Table: Hypothetical NLO Properties

| Property | Calculated Value |

| First Hyperpolarizability (β) | Data not available |

Note: The value in this table is a placeholder and does not represent actual calculated data for 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol.

Synthesis and Academic Study of Derivatives and Analogues of 3 4 Bromo 2,6 Difluorophenyl Propan 1 Ol

Structural Modifications of the Propan-1-ol Side Chain

While specific literature detailing the structural modifications of the propan-1-ol side chain of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol is not extensively available, general organic synthesis principles allow for a variety of potential transformations. The primary alcohol of the propan-1-ol side chain is a versatile functional group that can be readily oxidized to an aldehyde or a carboxylic acid. These functional groups can then serve as handles for a range of subsequent reactions, including esterification, amidation, and the formation of various heterocyclic structures.

Diversification of the Aromatic Ring Substitution Pattern for Structure-Reactivity Studies

The aromatic ring of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol provides a scaffold for systematic modifications to probe structure-reactivity relationships. The bromine atom at the 4-position is particularly amenable to diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling a thorough investigation of how electronic and steric effects influence the molecule's chemical reactivity and potential biological activity.

The fluorine atoms at the 2- and 6-positions significantly influence the electronic nature of the aromatic ring and can also be subjects of nucleophilic aromatic substitution under specific conditions, although this is generally more challenging. The systematic variation of substituents on the aromatic ring is a cornerstone of medicinal chemistry, aiming to optimize a compound's properties for a specific application.

A comparative analysis of the reactivity of various substituted di-(4-hydroxycoumarin)s, which share some structural similarities with the phenyl moiety of the title compound, has been conducted using Density Functional Theory (DFT) calculations. These studies investigate how different substituents on the aromatic ring affect the electron density distribution, molecular electrostatic potential, and other quantum chemical parameters that are crucial for understanding chemical reactivity.

Table 1: Theoretical Reactivity Descriptors for Substituted Aromatic Compounds

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| Benzyl-substituted di-(4-hydroxycoumarin) | -6.21 | -1.89 | 4.32 | 2.16 | 4.45 |

This table is illustrative and based on general findings for related structures; specific data for 3-(4-bromo-2,6-difluorophenyl)propan-1-ol derivatives is not available.

Synthesis of Conjugated Systems Incorporating the 4-Bromo-2,6-difluorophenyl Moiety (e.g., Chalcones, Schiff Bases)

The 4-bromo-2,6-difluorophenyl moiety is a valuable building block for the synthesis of various conjugated systems, such as chalcones and Schiff bases, which are known for their diverse biological activities. researchgate.netnih.goveurjchem.commdpi.com

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. google.comorgsyn.org In this context, an acetophenone bearing the 4-bromo-2,6-difluorophenyl group could be reacted with various aromatic aldehydes to generate a library of chalcone (B49325) derivatives. The α,β-unsaturated ketone system in chalcones is a key pharmacophore responsible for their biological effects. researchgate.netorgsyn.org

Schiff bases , characterized by the presence of an azomethine (-C=N-) group, are generally formed through the condensation of a primary amine with an aldehyde or ketone. 4-Bromo-2,6-difluoroaniline is a key precursor for the synthesis of Schiff bases incorporating the title moiety. nih.gov This aniline (B41778) derivative can be reacted with a wide range of aldehydes and ketones to produce a diverse set of Schiff bases, which are of interest for their potential applications in coordination chemistry and as biologically active agents. eurjchem.comnih.gov

Table 2: Examples of Synthesized Chalcones and Schiff Bases from Related Precursors

| Precursor 1 | Precursor 2 | Product Type | General Synthetic Method |

|---|---|---|---|

| 4-Bromoacetophenone | Substituted Benzaldehyde | Chalcone | Claisen-Schmidt Condensation researchgate.net |

Stereochemical Investigations of Analogues and their Synthesis

The introduction of stereocenters into analogues of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol can have a profound impact on their biological activity and physical properties. While specific stereochemical investigations on this particular compound are not well-documented, general methodologies for stereoselective synthesis can be applied. For instance, asymmetric reduction of a corresponding ketone precursor could yield enantiomerically enriched secondary alcohols.

Furthermore, if the propan-1-ol side chain is modified to include additional chiral centers, diastereoselective reactions would be necessary to control the relative stereochemistry. The stereochemical outcome of such reactions is often influenced by the choice of chiral catalysts or auxiliaries. The separation of enantiomers can also be achieved through chiral chromatography or classical resolution techniques. A significant area of research in organic chemistry is the stereoselective synthesis of geminal bromofluoroalkenes, which can serve as versatile synthetic intermediates.

3-(4-Bromo-2,6-difluorophenyl)propan-1-ol as a Key Synthetic Intermediate in Advanced Organic Syntheses

Although specific examples of the use of 3-(4-bromo-2,6-difluorophenyl)propan-1-ol as a key intermediate in advanced organic syntheses are not prominent in the literature, its structural features suggest its potential as a valuable building block. The presence of the bromo and hydroxyl functionalities allows for orthogonal chemical transformations. For example, the hydroxyl group could be protected, followed by a cross-coupling reaction at the bromo-position, and subsequent deprotection and modification of the hydroxyl group.

This synthetic strategy would allow for the construction of more complex molecules in a controlled and stepwise manner. The 4-bromo-2,6-difluorophenyl moiety, in general, is recognized as a useful building block in the synthesis of pharmaceuticals and materials. Its incorporation into larger molecules can significantly modulate their properties, making it an attractive component in drug design and discovery.

Emerging Research Themes and Future Perspectives for 3 4 Bromo 2,6 Difluorophenyl Propan 1 Ol

Development of Green Chemistry Approaches for Synthesis

The synthesis of functionalized aromatic compounds is traditionally associated with significant environmental concerns, including the use of hazardous reagents and the generation of substantial waste. Green chemistry principles are now guiding the development of more sustainable synthetic routes. For 3-(4-bromo-2,6-difluorophenyl)propan-1-ol, future research is likely to focus on minimizing the environmental impact of its production.

Key areas of investigation will include the use of environmentally benign solvents, such as 2-methyl tetrahydrofuran (B95107) or eutectic solvents, and the development of processes that offer step economy, for instance, by avoiding the need for protecting groups. nih.gov The exploration of solid-state reactions, which can proceed rapidly and without the need for toxic, high-boiling point solvents, presents another promising avenue. rsc.org Mechanochemical methods, where reactions are induced by milling, could offer a solvent-free and energy-efficient alternative for the synthesis of this and related compounds.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Use of Bio-based Solvents | Replacing traditional organic solvents with greener alternatives like 2-MeTHF. | Reduced environmental impact, improved safety profile. |

| Solid-State Synthesis | Performing key reaction steps in the absence of a solvent. | Elimination of solvent waste, potential for faster reactions. rsc.org |

| Step Economy | Designing synthetic routes that minimize the number of steps, such as avoiding protection/deprotection. nih.gov | Increased overall yield, reduced resource consumption. |

| Catalytic Processes | Employing catalysts to enable reactions with higher atom economy. | Reduced waste, lower energy requirements. |

Exploration of Novel Catalytic Systems for Efficient Functionalization